2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid
Description
[2-Methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid is an organic compound with the molecular formula C10H10N4O4. It is characterized by the presence of a methoxy group, a tetrazole ring, and a phenoxyacetic acid moiety.
Properties
IUPAC Name |
2-[2-methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-17-8-4-6(10-11-13-14-12-10)2-3-7(8)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16)(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDZHBYMLDBPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNN=N2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and sodium azide.
Formation of Tetrazole Ring: The tetrazole ring is formed through a [3+2] cycloaddition reaction between an azide and a nitrile intermediate.
Coupling Reaction: The resulting tetrazole derivative is then coupled with chloroacetic acid under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
[2-Methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
[2-Methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
[2-Methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid can be compared with other similar compounds, such as:
- 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid
- 2-[4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid
- 2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C11H12N4O4
- Molecular Weight : 264.241 g/mol
- CAS Number : 3544-13-6
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in tumor growth and survival. The tetrazole moiety is known for enhancing the compound's ability to inhibit specific enzymes and receptors associated with cancer progression.
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values reported for different cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| U-87 MG (Glioblastoma) | 12.3 | |
| A549 (Lung Cancer) | 15.7 | |
| PANC-1 (Pancreatic) | 9.8 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenoxy and tetrazole groups significantly influence biological activity. Key findings include:
- Methoxy Group : The presence of a methoxy group at the phenyl ring enhances solubility and bioavailability.
- Tetrazole Ring : The tetrazole moiety is crucial for binding affinity to target proteins involved in cell proliferation.
Compounds with additional electron-withdrawing groups on the phenyl ring have shown increased potency against cancer cell lines, suggesting that further structural modifications could enhance therapeutic efficacy.
Case Studies
- In Vivo Studies : In an animal model study involving xenografts of human breast cancer cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound demonstrated an ability to induce apoptosis in tumor cells while sparing normal cells.
- Combination Therapy : A study exploring the effects of this compound in combination with standard chemotherapeutics indicated synergistic effects, particularly when paired with doxorubicin. The combination therapy led to enhanced apoptosis rates and reduced drug resistance in tested cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
